2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide
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Overview
Description
2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is a synthetic organic compound that belongs to the class of malonamides This compound is characterized by the presence of an acetylamino group, a 4-chlorobenzyl group, and a 4-isopropylphenyl group attached to a malonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide typically involves the following steps:
Benzylation: The 4-chlorobenzyl group is introduced via a benzylation reaction, often using 4-chlorobenzyl chloride as the benzylating agent.
Coupling with Malonamide: The final step involves coupling the acetylated and benzylated intermediates with malonamide under suitable conditions, such as the presence of a base and a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(acetylamino)-N~1~-(4-methylbenzyl)-N~3~-(4-isopropylphenyl)malonamide
- 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-tert-butylphenyl)malonamide
- 2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-ethylphenyl)malonamide
Uniqueness
2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is unique due to the specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-acetamido-N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-13(2)16-6-10-18(11-7-16)25-21(28)19(24-14(3)26)20(27)23-12-15-4-8-17(22)9-5-15/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZZANTQQUPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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